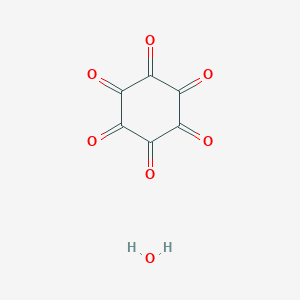

Hexaketocyclohexane hydrate

CAS No.: 1894538-97-6

Cat. No.: VC8085199

Molecular Formula: C6H2O7

Molecular Weight: 186.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1894538-97-6 |

|---|---|

| Molecular Formula | C6H2O7 |

| Molecular Weight | 186.08 g/mol |

| IUPAC Name | cyclohexane-1,2,3,4,5,6-hexone;hydrate |

| Standard InChI | InChI=1S/C6O6.H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h;1H2 |

| Standard InChI Key | OUXVUWQMYXFGDI-UHFFFAOYSA-N |

| SMILES | C1(=O)C(=O)C(=O)C(=O)C(=O)C1=O.O |

| Canonical SMILES | C1(=O)C(=O)C(=O)C(=O)C(=O)C1=O.O |

Introduction

Structural Characterization and Controversies

Table 1: Conflicting Structural and Physical Properties

The structural ambiguity arises from differing synthetic routes and analytical methodologies. Commercial samples labeled as hexaketocyclohexane octahydrate (C₆O₆·8H₂O) further complicate nomenclature, with studies suggesting these may represent hydrated forms of dodecahydroxycyclohexane .

Synthesis and Stability

Synthetic Routes

Three primary methods dominate the literature:

-

Oxidation of Cyclohexane Derivatives: Treatment of cyclohexane precursors with nitric acid or potassium permanganate yields crude hexaketocyclohexane hydrate, though purity varies significantly . Early methods described in military research (DTIC) involved nitric acid oxidation at low temperatures, producing a crystalline material prone to dehydration .

-

Glyoxal Condensation: A two-step process condenses glyoxal to tetrahydroxyquinone, followed by oxidation to yield the compound . This route, while scalable, requires stringent control to avoid over-oxidation.

-

Microwave-Assisted Synthesis: Recent protocols emphasize reduced reaction times and improved crystallinity, though yields remain suboptimal.

Table 2: Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Nitric Acid Oxidation | 60–70 | 85–90 | Dehydration during purification; side products |

| Glyoxal Condensation | 75–80 | 90–95 | Requires toxic oxidants (e.g., CrO₃) |

| Microwave-Assisted | 50–60 | 95+ | High equipment costs; limited scalability |

Stability and Decomposition

The compound decomposes at temperatures above 95°C, releasing water and carbon dioxide . Solutions undergo rapid disproportionation and ring-opening reactions, limiting utility in aqueous environments . Refrigeration (2–8°C) is recommended for long-term storage .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume